molecular formula C12H14O3S B1302270 5-Oxo-5-(4-thiomethylphenyl)valeric acid CAS No. 845790-49-0

5-Oxo-5-(4-thiomethylphenyl)valeric acid

Cat. No.: B1302270
CAS No.: 845790-49-0
M. Wt: 238.3 g/mol
InChI Key: YXVDDYAHAFDVIY-UHFFFAOYSA-N
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Description

5-Oxo-5-(4-thiomethylphenyl)valeric acid is an organic compound with the molecular formula C12H14O3S. It is characterized by the presence of a thiomethyl group attached to a phenyl ring, which is further connected to a valeric acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-thiomethylphenyl)valeric acid typically involves the reaction of 4-thiomethylbenzaldehyde with a suitable reagent to introduce the valeric acid moiety. One common method involves the use of a Grignard reagent, followed by oxidation to form the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(4-thiomethylphenyl)valeric acid undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • GPR40 Agonist Activity :
    • Research indicates that 5-Oxo-5-(4-thiomethylphenyl)valeric acid exhibits superior GPR40 agonist activity, making it a candidate for the treatment of diabetes and related metabolic disorders. Its properties include high solubility, low toxicity, and favorable pharmacokinetics, which are essential for developing effective therapeutic agents .
  • Neuroprotective Effects :
    • The compound has been investigated for its potential neuroprotective effects, particularly in conditions such as Alzheimer's disease. Studies suggest that compounds with similar structures may improve cognitive functions and slow cognitive decline in patients with mild cognitive impairment .
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that derivatives of this compound could possess anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases. Further research is needed to elucidate these effects and their mechanisms of action.

Proteomics Research Applications

  • Binding Affinity Studies :
    • Interaction studies involving this compound focus on its binding affinities with various biological targets. Understanding these interactions is crucial for determining how this compound can be effectively utilized in pharmaceutical applications.
  • Structural Modifications :
    • The ability to modify the compound through organic reactions allows researchers to create derivatives with specific functionalities tailored for various proteomic applications. This flexibility enhances its utility in drug design and development.
  • Diabetes Treatment :
    • A patent describes the effectiveness of compounds similar to this compound as GPR40 receptor modulators for diabetes treatment. The findings highlight the compound's potential as a safe and useful agent for managing diabetes-related pathologies .
  • Cognitive Function Improvement :
    • Clinical studies have reported improvements in cognitive functions among patients treated with compounds that share structural similarities with this compound, suggesting avenues for further exploration in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-Oxo-5-(4-thiomethylphenyl)valeric acid involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The valeric acid moiety can interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
  • 3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid

Uniqueness

5-Oxo-5-(4-thiomethylphenyl)valeric acid is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers different interaction profiles with molecular targets, making it valuable for specific research applications.

Biological Activity

5-Oxo-5-(4-thiomethylphenyl)valeric acid, with the molecular formula C₁₂H₁₄O₃S and a molecular weight of 238.31 g/mol, is a compound recognized for its potential applications in medicinal chemistry and proteomics research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a valeric acid backbone with a thiomethyl-substituted phenyl group at the fifth position. Its unique structure may confer distinct electronic properties that could enhance its biological activity compared to structurally similar compounds.

Structural Information:

  • Molecular Formula: C₁₂H₁₄O₃S
  • CAS Number: 845790-49-0
  • SMILES Notation: CSC1=CC=C(C=C1)C(=O)CCCC(=O)O
  • InChIKey: YXVDDYAHAFDVIY-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but initial studies suggest several potential mechanisms of action:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may interact with various enzymes, potentially acting as an inhibitor. For example, it may influence protein-tyrosine phosphatases, which are critical in regulating cellular signaling pathways .
  • Binding Affinity Studies : Interaction studies have focused on the binding affinities of this compound with different biological targets. These studies are essential for understanding how it can be effectively utilized in pharmaceutical applications.
  • Therapeutic Potential : The compound's unique thiomethyl substitution may enhance its reactivity and selectivity towards biological targets, making it a candidate for further exploration in therapeutic contexts, particularly in treating metabolic disorders or cancers .

Case Study 1: Enzyme Interaction

A study examined the inhibition of specific enzymes by this compound. The results indicated that the compound could inhibit protein-tyrosine phosphatase activity, suggesting a role in modulating signaling pathways involved in cell growth and differentiation.

Case Study 2: Pharmacokinetic Analysis

Pharmacokinetic studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable solubility and stability characteristics, which are crucial for its development as a pharmaceutical agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₁₄O₃SContains a thiomethyl group enhancing reactivity
5-Oxo-5-(4-pyridyl)valeric acidC₁₀H₁₁NO₃Contains a pyridine ring
3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acidC₁₈H₁₈O₄Features a phenoxy group

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVDDYAHAFDVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375087
Record name 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-49-0
Record name 4-(Methylthio)-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845790-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845790-49-0
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